molecular formula C17H21NO2 B6417181 N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide CAS No. 451513-29-4

N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B6417181
CAS No.: 451513-29-4
M. Wt: 271.35 g/mol
InChI Key: YWMUWTWCNWCDPP-UHFFFAOYSA-N
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Description

N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of anilides. Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group with the NHPh group or its derivative. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide typically involves the reaction of 2,6-diisopropylaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and continuous monitoring of the reaction parameters ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[2,6-di(propan-2-yl)phenyl]methanediimine
  • 2,6-diisopropylaniline
  • N,N’-bis(2,6-diisopropylphenyl)ethylenediamine

Uniqueness

N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide stands out due to its unique combination of the furan ring and the 2,6-diisopropylphenyl group. This structural feature imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-11(2)13-7-5-8-14(12(3)4)16(13)18-17(19)15-9-6-10-20-15/h5-12H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMUWTWCNWCDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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